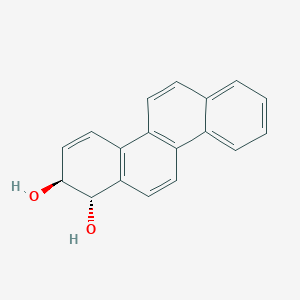

(1S,2S)-1,2-dihydrochrysene-1,2-diol

Descripción general

Descripción

(1S,2S)-1,2-dihydrochrysene-1,2-diol is a useful research compound. Its molecular formula is C18H14O2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1S,2S)-1,2-Dihydrochrysene-1,2-diol is a polycyclic aromatic hydrocarbon (PAH) derivative known for its potential biological activities, particularly in the context of mutagenicity and tumorigenicity. This compound has garnered attention due to its structural similarities to other well-studied PAHs, which are recognized for their carcinogenic properties. Understanding the biological activity of this compound is crucial for evaluating its safety and potential therapeutic applications.

- Molecular Formula : C18H14O2

- Molecular Weight : 262.3 g/mol

Tumorigenicity

Research has shown that dihydrodiols like this compound can be metabolically activated to form reactive epoxides that bind to cellular macromolecules, leading to mutagenic and tumorigenic effects. Studies indicate that certain stereoisomers of dihydrodiols exhibit significant tumor-initiating activity in animal models.

- In a study involving newborn mice, it was found that the compound exhibited tumorigenic activity when administered intraperitoneally. The doses ranged from 50 to 150 nmol, with significant tumor incidences observed in the lungs and liver of treated animals .

Mutagenicity

The mutagenic potential of this compound has been evaluated using various bacterial strains. In studies utilizing Salmonella typhimurium and Chinese hamster V-79 cells, this compound demonstrated varying levels of mutagenicity depending on its stereochemical configuration.

- For instance, the (1R,2S) enantiomer was shown to have a higher mutagenic activity compared to other isomers . The mechanism involves metabolic activation leading to the formation of DNA adducts that can cause mutations.

Study 1: Tumorigenicity in Mice

A detailed study assessed the tumorigenic effects of this compound in CD-1 mice. The mice received multiple injections of the compound shortly after birth. The findings revealed a significant increase in pulmonary and hepatic tumors compared to control groups treated with DMSO. The tumors were counted at necropsy after several weeks .

| Dose (nmol) | Tumor Incidence (Liver) | Tumor Incidence (Lung) |

|---|---|---|

| 50 | 5 | 8 |

| 150 | 12 | 15 |

Study 2: Mutagenicity Testing

In another investigation focusing on mutagenicity using Salmonella typhimurium strains TA98 and TA100, this compound showed significant revertant induction:

| Strain | Revertants/nmol |

|---|---|

| TA98 | 780 |

| TA100 | 2400 |

These results underscore the compound's capacity to induce mutations through metabolic activation .

Aplicaciones Científicas De Investigación

Drug Development

(1S,2S)-1,2-Dihydrochrysene-1,2-diol has been studied for its potential as a pharmaceutical agent due to its interaction with various biological targets:

- Enzymatic Activity : It acts as a substrate for naphthalene dioxygenase enzymes found in Pseudomonas putida. These enzymes catalyze the incorporation of oxygen into naphthalene derivatives, leading to the formation of dihydrodiol products that may have therapeutic effects against certain diseases .

- Metabolic Pathways : Research indicates that this compound can be metabolized into more reactive species that may exhibit antitumor properties. For example, studies have shown that the compound can be involved in the metabolic activation of carcinogenic PAHs .

Environmental Chemistry

The compound plays a crucial role in understanding the environmental fate of PAHs:

- Biodegradation : this compound is involved in the microbial degradation pathways of PAHs. Its formation during the biodegradation process highlights its significance in bioremediation strategies aimed at cleaning up contaminated environments .

- Toxicological Studies : The compound's metabolites are studied for their toxicological effects on aquatic organisms. For instance, it has been shown to activate aryl hydrocarbon receptors (Ahr), which are critical in mediating the toxic effects of PAHs in fish .

Case Study 1: Enzymatic Conversion

A study investigated the enzymatic conversion of chrysene and its derivatives into dihydrodiols using naphthalene dioxygenase. The results indicated that this compound was produced efficiently under specific conditions, demonstrating its potential as an intermediate in synthesizing biologically active compounds .

| Compound | Enzyme | Yield (%) |

|---|---|---|

| Chrysene | Naphthalene dioxygenase | 85% |

| This compound | Naphthalene dioxygenase | 75% |

Case Study 2: Toxicity Assessment

Research on the toxicity of PAH metabolites revealed that this compound activated Ahr pathways in fish models. This activation was linked to adverse developmental effects in embryos exposed to PAH mixtures containing this compound. The findings underscore the importance of monitoring such metabolites in environmental assessments .

Análisis De Reacciones Químicas

Cross-Coupling Reactions for Scaffold Assembly

The chrysene backbone is constructed using Negishi cross-coupling and Suzuki-Miyaura reactions :

-

Negishi cross-coupling : A benzamide derivative is lithiated and transmetalated with ZnCl2 before coupling with ethyl-4-bromobutyrate. Nickel catalysts (Ni(acac)2/PPh3) achieve optimal yields (67%) under reflux conditions .

-

Suzuki-Miyaura coupling : Introduces aryl groups to the growing polycyclic framework, enabling regioselective ring closure .

Photocyclization for Ring Formation

UV-induced photocyclization is critical for forming the chrysene core:

-

A Wittig reaction generates a stilbene intermediate, which undergoes [6π]-electrocyclization under UV light (λ = 300 nm) to yield the tetracyclic system .

-

Key parameters :

Stereoselective Reduction and Resolution

-

Diastereomeric resolution : Racemic dihydrodiol mixtures are resolved via chiral chromatography or enzymatic kinetic resolution, achieving enantiopurity >98% ee .

-

Catalytic asymmetric reduction : NADPH-dependent enzymes or synthetic catalysts selectively reduce keto intermediates to the (1S,2S)-diol configuration .

Stability and Reactivity

Propiedades

IUPAC Name |

(1S,2S)-1,2-dihydrochrysene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,17-20H/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMJIRFFDLQHJJ-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C[C@@H]([C@H]4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031721 | |

| Record name | trans-1,2-Dihydro-2-chrysenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64920-31-6, 80433-95-0 | |

| Record name | rel-(1R,2R)-1,2-Dihydro-1,2-chrysenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64920-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-chrysenediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064920316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Chrysenediol, 1,2-dihydro-, (1S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080433950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-Dihydro-2-chrysenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIHYDRO-2-CHRYSENEDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5M44K09LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes trans-1,2-Dihydroxy-1,2-dihydrochrysene significant in cancer research?

A1: trans-1,2-Dihydroxy-1,2-dihydrochrysene is a crucial intermediate metabolite in the metabolic activation pathway of chrysene, a widespread environmental pollutant. Studies demonstrate that this dihydrodiol exhibits significant carcinogenic activity, acting as a proximate carcinogen. [, , ] This means it can be further metabolized in the body to form even more reactive and carcinogenic compounds. Understanding its metabolic fate is vital for comprehending chrysene-induced carcinogenesis.

Q2: Are there differences in the carcinogenic potential of the two enantiomers of trans-1,2-Dihydroxy-1,2-dihydrochrysene?

A3: Yes, research highlights a significant difference in the tumorigenicity of the two enantiomers. The (-)-enantiomer of trans-1,2-Dihydroxy-1,2-dihydrochrysene demonstrates considerably higher tumor-initiating activity compared to the (+)-enantiomer in mouse skin and newborn mice models. [] This stereoselectivity underscores the importance of chirality in chemical carcinogenesis.

Q3: Which tissues or organs are particularly susceptible to tumor development induced by trans-1,2-Dihydroxy-1,2-dihydrochrysene?

A4: Studies utilizing newborn mice models show that trans-1,2-Dihydroxy-1,2-dihydrochrysene and its metabolites predominantly induce lung tumors. [, ] Additionally, the (-)-enantiomer exhibits significant hepatocarcinogenic activity, causing liver tumors in male mice. [] This organ-specific carcinogenicity emphasizes the complex interplay between metabolic activation and tissue-specific susceptibility in chrysene-induced carcinogenesis.

Q4: How does the tumor-initiating activity of trans-1,2-Dihydroxy-1,2-dihydrochrysene compare to other polycyclic aromatic hydrocarbon dihydrodiols?

A6: Comparative studies reveal that trans-1,2-Dihydroxy-1,2-dihydrochrysene exhibits moderate to high tumor-initiating activity compared to dihydrodiols of other polycyclic aromatic hydrocarbons, such as benzo[a]pyrene, dibenz[a,h]anthracene, and 7-methylbenz[a]anthracene. [] This suggests that the specific position of the dihydrodiol moiety on the aromatic ring structure significantly influences the compound's carcinogenic potential.

Q5: What is the significance of studying the mutagenicity of trans-1,2-Dihydroxy-1,2-dihydrochrysene?

A7: Mutagenicity assays, utilizing systems like Salmonella typhimurium and V79 Chinese hamster cells, are crucial for assessing the potential of trans-1,2-Dihydroxy-1,2-dihydrochrysene and its metabolites to cause DNA damage. [] Positive results in these assays strengthen the link between exposure to chrysene, metabolic activation, and the development of mutations that can ultimately lead to cancer. This information is vital for risk assessment and implementing strategies to minimize exposure to this environmental carcinogen.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.